- Direct Regio- and Diastereoselective Diphosphonylation of Cyclic Enamines: One-Pot Synthesis of α,α'-Bis(diphenylphosphoryl)- and α,α'-Bis(diphenylphosphorothioyl)cycloalkanones, Synlett, 2017, 28(10), 1160-1164

Cas no 936-52-7 (1-Morpholinocyclopentene)

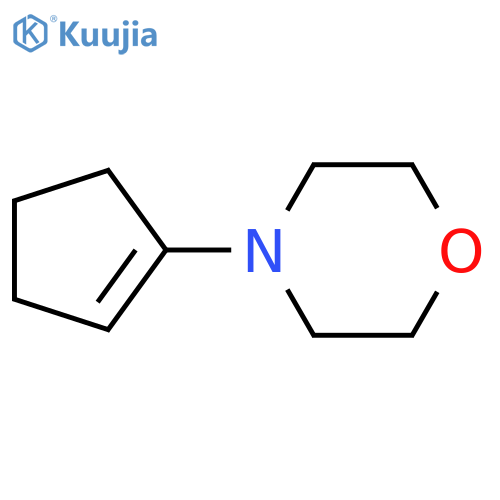

1-Morpholinocyclopentene structure

Productnaam:1-Morpholinocyclopentene

1-Morpholinocyclopentene Chemische en fysische eigenschappen

Naam en identificatie

-

- N-(1-Cyclopenten-1-yl)morpholine

- 1-(4-Morpholino)cyclopentene

- 4-(Cyclopenten-1-yl)morpholine

- 1-Morpholino-1-cyclopentene

- 1-Morpholinocyclopentene

- 1-(Morpholin-4yl)-Cyclopent-1-ene

- 1-(N-MORPHOLINO)CYCLOPENTENE

- 1-(N-morpholinyl)-cyclopentene

- 1-MORPHOLINO-1-CYCLO-PENTENE

- 1-MORPHOLINO-CYCLOPENTENE

- 1-Morpholinylcyclopentene

- 4-(1-cyclopenten-1-yl)morpholine

- 4-(1-Cyclopentenyl)morpholine

- 4-cyclopentenylMorpholine

- N-(1-Cyclopentenyl)morpholine

- N-(cyclopenten-1-yl)morpholine

- N-(Cyclopnten-1-yl)morpholine

- 4-(1-Cyclopenten-1-yl)morpholine (ACI)

- 1-(4-Morpholino)-1-cyclopentene

- 1-(Morpholin-4-yl)cyclopentene

- Cyclopentanone morpholine enamine

- NSC 86131

- DTXSID0061323

- Morpholine, 4-(1-cyclopenten-1-yl)-

- 936-52-7

- SCHEMBL497792

- DB-057417

- (1-Morpholinocyclopentene)

- N-cyclopentenyl morpholine

- EINECS 213-316-0

- SY049538

- 1-Morpholinocyclopentene, 96%

- UNII-E6BPH60G2P

- NSC-86131

- CCG-40527

- 4-cyclopent-1-en-1-ylmorpholine

- CS-0182151

- N-(1-Cyclopentene-1-yl)morpholine

- MFCD00006162

- NS00039578

- N-(Cyclopent-1-en-1-yl)morpholine

- WLN: T6N DOTJ A- AL5UTJ

- E6BPH60G2P

- DTXCID2048876

- AKOS009031099

- A10424

- morpholinocyclopentene

- NSC86131

- N-(1-Cyclopenten-1-yl)-morpholine

- 4-(cyclopent-1-en-1-yl)morpholine

-

- MDL: MFCD00006162

- Inchi: 1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2

- InChI-sleutel: VAPOFMGACKUWCI-UHFFFAOYSA-N

- LACHT: O1CCN(C2CCCC=2)CC1

- BRN: 117154

Berekende eigenschappen

- Exacte massa: 153.11500

- Monoisotopische massa: 153.115

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 1

- Complexiteit: 159

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 12.5A^2

- Oppervlakte lading: 0

- XLogP3: 1.2

Experimentele eigenschappen

- Kleur/vorm: Not determined

- Dichtheid: 0.957 g/mL at 25 °C(lit.)

- Kookpunt: 254°C(lit.)

- Vlampunt: Fahrenheit: 140 ° f

Celsius: 60 ° c - Brekindex: n20/D 1.512(lit.)

- PSA: 12.47000

- LogboekP: 1.32430

- Oplosbaarheid: Not determined

1-Morpholinocyclopentene Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H226

- Waarschuwingsverklaring: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Vervoersnummer gevaarlijk materiaal:UN 1993 3/PG 3

- WGK Duitsland:3

- Code gevarencategorie: 36/37/38

- Veiligheidsinstructies: S26-S36-S37/39

- RTECS:QE0685000

-

Identificatie van gevaarlijk materiaal:

- Verpakkingsgroep:III

- Veiligheidstermijn:3

- PackingGroup:III

- TSCA:Yes

- Risicozinnen:R36/37/38

- Gevaarklasse:3

- Opslagvoorwaarde:2-8°C

1-Morpholinocyclopentene Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Morpholinocyclopentene Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769557-100g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 100g |

$480 | 2023-05-17 | |

| Enamine | EN300-20952-2.5g |

4-(cyclopent-1-en-1-yl)morpholine |

936-52-7 | 2.5g |

$149.0 | 2023-09-16 | ||

| A2B Chem LLC | AB76319-100g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 97% | 100g |

$532.00 | 2024-07-18 | |

| A2B Chem LLC | AB76319-500g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 97% | 500g |

$1054.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8271-1g |

4-(cyclopenten-1-yl)morpholine |

936-52-7 | 95% | 1g |

¥144.0 | 2024-04-15 | |

| A2B Chem LLC | AB76319-5g |

4-(Cyclopent-1-en-1-yl)morpholine |

936-52-7 | 95% | 5g |

$54.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D769557-1g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 1g |

$65 | 2024-06-07 | |

| abcr | AB177220-25ml |

1-(4-Morpholino)cyclopentene, 96%; . |

936-52-7 | 96% | 25ml |

€229.40 | 2025-02-19 | |

| eNovation Chemicals LLC | D769557-15g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 15g |

$120 | 2025-02-27 | |

| eNovation Chemicals LLC | D769557-5g |

N-(1-Cyclopenten-1-yl)morpholine |

936-52-7 | 96% | 5g |

$75 | 2025-02-27 |

1-Morpholinocyclopentene Productiemethode

Productiemethode 1

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux

Referentie

- Synthesis of (2E)-2-[[4-(cyclopentyloxy)-3-methoxyphenyl]methylene]-5-[(phenylamino)methyl]cyclopentanone derivatives and determination of their activity as anticancer agents, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 144-149

Productiemethode 3

Productiemethode 4

Productiemethode 5

Productiemethode 6

Productiemethode 7

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ; 12 h, 115 °C

Referentie

- A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides, Organic Letters, 2005, 7(20), 4427-4430

Productiemethode 9

Reactievoorwaarden

1.1 Solvents: Benzene ; 15 h, reflux

Referentie

- Altering the Allowed/Forbidden Gap in Cyclobutene Electrocyclic Reactions: Experimental and Theoretical Evaluations of the Effect of Planarity Constraints, Journal of the American Chemical Society, 2003, 125(19), 5839-5848

Productiemethode 10

Productiemethode 11

Productiemethode 12

Productiemethode 13

Productiemethode 14

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… Solvents: Toluene ; 20 h, 80 °C; 80 °C → rt

Referentie

- (t-Bu)2PN:P(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature, Journal of Organic Chemistry, 2008, 73(8), 3047-3062

Productiemethode 16

Productiemethode 17

Productiemethode 18

Productiemethode 19

Productiemethode 20

1-Morpholinocyclopentene Raw materials

1-Morpholinocyclopentene Preparation Products

1-Morpholinocyclopentene Gerelateerde literatuur

-

Sami Lakhdar,Régis Goumont,Fran?ois Terrier,Taoufik Boubaker,Julian M. Dust,Erwin Buncel Org. Biomol. Chem. 2007 5 1744

-

Ekaterina S. Starnovskaya,Maria I. Valieva,Rammohan Aluru,Dmitry S. Kopchuk,Albert F. Khasanov,Olga S. Taniya,Alexander S. Novikov,Alexey A. Kalinichev,Sougata Santra,Grigory V. Zyryanov,Brindban C. Ranu New J. Chem. 2023 47 12393

-

Aldiyar Shakenov,Krishna Prasad Gnyawali,Chae S. Yi Org. Biomol. Chem. 2023 21 3582

-

Masaji Oda,Makoto Funamizu,Yoshio Kitahara J. Chem. Soc. D 1969 737

-

Dmitry S. Kopchuk,Nikolay V. Chepchugov,Igor S. Kovalev,Sougata Santra,Matiur Rahman,Kousik Giri,Grigory V. Zyryanov,Adinath Majee,Valery N. Charushin,Oleg N. Chupakhin RSC Adv. 2017 7 9610

936-52-7 (1-Morpholinocyclopentene) Gerelateerde producten

- 670-80-4(4-(Cyclohex-1-en-1-yl)morpholine)

- 7182-08-3(Morpholine,4-(1-cyclohepten-1-yl)-)

- 3725-39-1(1-Morpholino-1-cyclododecene)

- 1219905-85-7(N-(2-{4-(dimethylamino)-6-methylpyrimidin-2-ylamino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide)

- 33905-42-9(N-Methyl-N-2-(methylamino)ethylaniline Hydrochloride)

- 946218-61-7(4-(3-fluorophenyl)-6-(4-methoxyphenyl)methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

- 1594515-18-0(1-[3-(2-Aminoethyl)pyrrolidin-1-yl]-3-methylbutan-1-one)

- 2060062-46-4((2-methyl-octahydro-1-benzofuran-3a-yl)methanamine)

- 25155-30-0(Sodium Dodecylbenzene Sulfonate)

- 103975-94-6(diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:936-52-7)1-Morpholinocyclopentene

Zuiverheid:99%/99%

Hoeveelheid:25g/5g

Prijs ($):516.0/177.0